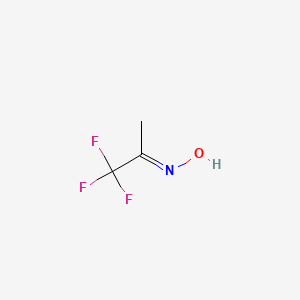

N-(1,1,1-trifluoropropan-2-ylidene)hydroxylamine

Description

Background of Trifluoromethylated Compounds in Chemical Research

Trifluoromethylated compounds, characterized by the presence of a -CF3 group, are of significant interest in various fields of chemical research, including medicinal chemistry, agrochemistry, and materials science. The trifluoromethyl group imparts unique properties to organic molecules. Its strong electron-withdrawing nature, high lipophilicity, and metabolic stability can profoundly influence the biological activity and physical properties of a compound. The introduction of a trifluoromethyl group can enhance a molecule's binding affinity to biological targets, improve its metabolic stability by blocking sites of oxidation, and increase its membrane permeability.

1,1,1-Trifluoroacetone (B105887) is a notable trifluoromethylated compound that serves as a versatile building block in organic synthesis. guidechem.com This colorless liquid, with the chemical formula C3H3F3O, is used in the synthesis of pharmaceuticals and agrochemicals. guidechem.com Its trifluoromethyl group makes it a key precursor for creating more complex fluorinated molecules. guidechem.com

Significance of Oximes in Synthetic Organic Chemistry

Oximes, which contain the functional group R1R2C=NOH, are versatile intermediates in organic synthesis. researchgate.net They are readily prepared from the condensation of an aldehyde or ketone with hydroxylamine (B1172632). researchgate.net The oxime functional group can be converted into a wide array of other functional groups, including amines, amides, nitriles, and nitro compounds. researchgate.net This reactivity makes oximes valuable precursors for the synthesis of aza-heterocycles and other nitrogen-containing compounds. researchgate.net

The acidic nature of the oxime hydroxyl group and the nucleophilicity of the nitrogen atom are key to their reactivity. researchgate.net Oximes can participate in various reactions such as Beckmann rearrangements, Neber rearrangements, and various cyclization reactions. Their ability to be readily prepared and subsequently transformed into diverse functionalities underscores their importance in the construction of complex molecular architectures. researchgate.net

Historical Development and Academic Interest in 1,1,1-Trifluoroacetone Oxime

1,1,1-Trifluoroacetone oxime, with the chemical formula C3H4F3NO, emerged as a compound of interest due to the combined properties of the trifluoromethyl group and the oxime functionality. nih.govchemicalbook.com Early research focused on its synthesis and basic reactivity. The synthesis typically involves the condensation of 1,1,1-trifluoroacetone with hydroxylamine hydrochloride.

Academic interest has been driven by its potential as a precursor to valuable fluorine-containing building blocks. A significant application is its use in the preparation of 1,1,1-trifluoroisopropylamine, an important intermediate in the synthesis of pharmaceuticals and agrochemicals. google.com For instance, a method for preparing 1,1,1-trifluoroisopropylamine involves the reduction of 1,1,1-trifluoroacetone oxime using Raney nickel as a catalyst. google.com

Overview of Research Trajectories for 1,1,1-Trifluoroacetone Oxime

Current research on 1,1,1-trifluoroacetone oxime continues to explore its synthetic utility. Investigations focus on developing more efficient and environmentally benign methods for its synthesis and its conversion to other valuable compounds. This includes the use of alternative reducing agents and catalytic systems to improve the yield and selectivity of reactions involving the oxime group.

Furthermore, researchers are exploring the synthesis of novel derivatives of 1,1,1-trifluoroacetone oxime and their applications. For example, the synthesis of O-acylated and O-sulfonylated derivatives has been reported, which can serve as precursors for various heterocyclic compounds. The unique electronic properties conferred by the trifluoromethyl group continue to make 1,1,1-trifluoroacetone oxime and its derivatives attractive targets for synthetic chemists.

Physicochemical Properties of 1,1,1-Trifluoroacetone Oxime

| Property | Value |

| Molecular Formula | C3H4F3NO nih.gov |

| Molecular Weight | 127.07 g/mol chemicalbook.com |

| CAS Number | 431-40-3 sigmaaldrich.com |

| Physical Form | Liquid sigmaaldrich.com |

| Purity | 97% sigmaaldrich.com |

Spectroscopic Data of 1,1,1-Trifluoroacetone Oxime and Related Compounds

| Compound | 1H NMR (400 MHz, CDCl3, ppm) | 13C NMR (400 MHz, CDCl3, ppm) |

| Acetone O-(4-methylphenylsulfonyl)oxime | 7.87-7.85 (d, J=7.69 Hz, 2H), 7.35-7.32 (d, J=7.69Hz, 2H), 2.45 (s, 3H, CH3), 1.97 (s, 3H, CH3), 1.92 (s, 3H, CH3) ias.ac.in | 165 (C=N), 145, 133.1, 129.7, 129, 21.9, 21.7, 17.1 ias.ac.in |

| Acetone O-(4-methoxyphenylsulfonyl)oxime | 7.85-7.82 (m, 2H), 6.96-6.93 (m, 2H), 3.81 (s, 3H, OCH3), 1.94 (s, 3H, CH3), 1.92 (s, 3H, CH3) ias.ac.in | 165 (C=N), 164, 131.1, 127.3, 114.3, 55.9, 21.8, 17 ias.ac.in |

| Acetophenone O-(mesitylenesulfonyl)oxime | 7.53-7.50 (m, 2H), 7.40-7.29 (m, 3H), 6.95 (s, 2H), 2.69 (s, 6H), 2.34 (s, 3H), 2.26 (s, 3H) ias.ac.in | 162.7 (C=N), 143.5, 140.6, 133.8, 131.6, 130.8, 130.7, 128.6, 126.7, 22.9, 21, 13.9 ias.ac.in |

| 1,1,1-Trifluoroacetone O-(mesitylenesulfonyl)oxime | 6.99 (s, 2H), 2.63 (s, 6H) ias.ac.in | 165.5 (C=N), 163.0, 161.6, 143.5, 140.6, 131.6, 130.61, 130, 128.9, 128.8, 115.7, 115.5, 22.8, 21, 13.9 ias.ac.in |

Properties

CAS No. |

431-40-3 |

|---|---|

Molecular Formula |

C3H4F3NO |

Molecular Weight |

127.07 g/mol |

IUPAC Name |

N-(1,1,1-trifluoropropan-2-ylidene)hydroxylamine |

InChI |

InChI=1S/C3H4F3NO/c1-2(7-8)3(4,5)6/h8H,1H3 |

InChI Key |

QBGAUYNVSUJLTH-UHFFFAOYSA-N |

Isomeric SMILES |

C/C(=N/O)/C(F)(F)F |

Canonical SMILES |

CC(=NO)C(F)(F)F |

solubility |

not available |

Origin of Product |

United States |

Methodologies for the Synthesis of 1,1,1 Trifluoroacetone Oxime

Direct Oxime Formation from 1,1,1-Trifluoroacetone (B105887)

The most straightforward method for synthesizing 1,1,1-trifluoroacetone oxime is the direct condensation reaction of 1,1,1-trifluoroacetone with hydroxylamine (B1172632) or its derivatives. This approach is widely employed due to its atom economy and relatively simple procedure.

Condensation Reactions with Hydroxylamine and Derivatives

The classical method for oxime formation involves the reaction of a ketone with hydroxylamine hydrochloride in the presence of a base. The base, typically pyridine or sodium hydroxide, is essential to neutralize the hydrochloric acid and generate free hydroxylamine, which then acts as the nucleophile.

A general procedure involves dissolving hydroxylamine hydrochloride in a suitable solvent, such as ethanol or water, followed by the addition of a base. 1,1,1-trifluoroacetone is then introduced to the reaction mixture. The reaction is often carried out at room temperature or with gentle heating to drive the condensation. The use of pyridine as both a solvent and a base is a common practice in these reactions researchgate.netorgsyn.org.

For instance, a typical laboratory-scale synthesis might involve stirring 1,1,1-trifluoroacetone with hydroxylamine hydrochloride in a mixture of ethanol and pyridine, followed by refluxing for a specific duration to ensure complete conversion researchgate.net. The product, 1,1,1-trifluoroacetone oxime, is then isolated through standard workup procedures, which may include extraction and distillation.

The reaction mechanism involves the nucleophilic attack of the nitrogen atom of hydroxylamine on the electrophilic carbonyl carbon of 1,1,1-trifluoroacetone. This is followed by the elimination of a water molecule to form the C=N double bond of the oxime.

Catalytic Approaches to Oxime Synthesis

To enhance the efficiency and sustainability of oxime synthesis, various catalytic methods have been explored. These approaches often aim to reduce reaction times, lower reaction temperatures, and minimize the use of stoichiometric bases. While specific catalytic systems for 1,1,1-trifluoroacetone oxime are not extensively detailed in the provided search results, general catalytic oximation methods can be inferred.

For example, the use of trifluoroacetic acid (TFA) as a catalyst has been reported for the oximation of various ketones. In this system, TFA can act as a catalyst for both the oximation and subsequent Beckmann rearrangement, although for the synthesis of the oxime itself, milder conditions are employed units.itresearchgate.net. The formation of a hydroxylamine trifluoroacetate salt in situ can lead to a fast and quantitative conversion of ketones to oximes at room temperature researchgate.net.

Other catalytic systems for general oxime synthesis include the use of inorganic catalysts, which could potentially be adapted for 1,1,1-trifluoroacetone. The development of efficient catalytic systems for the synthesis of fluorinated oximes remains an active area of research.

Indirect Synthetic Routes to 1,1,1-Trifluoroacetone Oxime

Besides the direct condensation method, 1,1,1-trifluoroacetone oxime can be prepared through indirect routes, which involve the synthesis and subsequent transformation of precursor molecules.

Precursor Functionalization Strategies

One indirect strategy involves the synthesis of α-trifluoromethylated ethanone oximes through a three-component reaction. This method utilizes aryl-substituted ethylenes, tert-butyl nitrite, and a trifluoromethylating agent (Langlois reagent) under transition-metal-free conditions. In this reaction, tert-butyl nitrite serves as both the oxidant and the source of the oxime functionality. While this method produces a class of trifluoromethylated oximes, it represents an indirect pathway that could be conceptually applied to generate structures related to 1,1,1-trifluoroacetone oxime by selecting appropriate starting materials.

Another conceptual approach involves the functionalization of trifluoromethylated building blocks. For instance, starting with a precursor already containing the trifluoromethyl group, a series of reactions can be performed to introduce the ketone and subsequently the oxime functionality.

Multistep Synthetic Pathways

A multistep synthesis for compounds structurally related to 1,1,1-trifluoroacetone oxime has been demonstrated in the preparation of 1-alkyl-2-(trifluoromethyl)aziridines. This process starts from 1,1,1-trifluoroacetone and proceeds through an imination step, which is analogous to oxime formation nih.govrsc.orgresearchgate.net. This suggests that a similar multistep approach could be designed to yield the target oxime.

Such a pathway might involve:

Initial reaction of a trifluoromethylated starting material: This could be a compound other than 1,1,1-trifluoroacetone that can be converted to it in a subsequent step.

Introduction of the carbonyl group: If the starting material lacks a ketone functionality, a chemical transformation would be required to introduce it.

Oximation: The final step would be the conversion of the trifluoromethyl ketone to the corresponding oxime using standard procedures.

While specific examples of a complete multistep synthesis of 1,1,1-trifluoroacetone oxime from alternative precursors are not detailed in the provided results, the principles of synthetic organic chemistry allow for the design of such routes based on the reactivity of trifluoromethylated compounds.

Optimization of Reaction Conditions and Yields in Academic Synthesis

The optimization of reaction conditions is a critical aspect of academic and industrial synthesis to maximize product yield and purity while minimizing costs and environmental impact. For the synthesis of oximes, several parameters can be adjusted.

| Parameter | Effect on Reaction | Optimized Conditions |

| Solvent | Can influence the solubility of reactants and the reaction rate. | Protic solvents like ethanol are commonly used. For specific catalytic reactions, aprotic solvents may be preferred. |

| Base | Neutralizes acid and generates the active nucleophile (free hydroxylamine). | Pyridine is a common choice as it can also act as a solvent. Inorganic bases like sodium hydroxide or sodium carbonate are also effective. |

| Temperature | Affects the rate of reaction. Higher temperatures can increase the rate but may also lead to side reactions or decomposition. | Reactions are often run at room temperature or with gentle heating (e.g., reflux). |

| Stoichiometry | The molar ratio of reactants can influence the reaction equilibrium and yield. | A slight excess of hydroxylamine hydrochloride is often used to ensure complete conversion of the ketone. |

| Catalyst | Can significantly increase the reaction rate and allow for milder conditions. | The choice of catalyst depends on the specific reaction pathway being employed. |

Table 1: Key Parameters for the Optimization of Oxime Synthesis

In academic research, the optimization process often involves systematically varying these parameters to find the ideal conditions for a specific substrate. For the synthesis of 1,1,1-trifluoroacetone oxime, the electron-withdrawing nature of the trifluoromethyl group may influence the reactivity of the carbonyl group, potentially requiring tailored optimization of the reaction conditions compared to non-fluorinated analogues.

Detailed academic studies focusing solely on the optimization of 1,1,1-trifluoroacetone oxime synthesis are not prevalent in the provided search results. However, the general principles of reaction optimization in organic synthesis are directly applicable. This would involve a systematic study of the effects of solvent, base, temperature, and reactant ratios on the yield and purity of the final product.

Isolation and Purification Techniques for Research-Scale Production

Following the synthesis of 1,1,1-trifluoroacetone oxime, a multi-step process of isolation and purification is necessary to obtain the compound in a form suitable for research applications. The specific techniques employed depend on the physical properties of the oxime (e.g., solid or liquid) and the nature of the impurities present in the crude reaction mixture.

The initial step often involves separating the product from the aqueous reaction medium. This can be achieved through filtration if the oxime precipitates as a solid, or by extraction with an organic solvent if it remains in solution. prepchem.comgoogle.com

Table 1: Common Isolation and Purification Techniques for Oximes

| Technique | Purpose | Detailed Findings and Research Application |

|---|---|---|

| Extraction | To separate the oxime from the aqueous reaction mixture and water-soluble impurities. | The crude reaction mixture is typically partitioned between water and a water-immiscible organic solvent, such as ethyl acetate. The organic extracts are combined, washed with brine to remove residual water, and then dried over an anhydrous drying agent like MgSO₄. orgsyn.org This is a standard and effective method for the initial isolation of many oximes from the reaction medium. |

| Crystallization | To purify solid oximes by separating them from soluble impurities. | This is a highly effective method for obtaining high-purity crystalline oximes. prepchem.comgoogle.com The crude product is dissolved in a minimal amount of a suitable hot solvent (e.g., ethyl acetate, ethanol, or a mixture like ethyl acetate/hexane) and allowed to cool, inducing crystallization. prepchem.comorgsyn.org For fluorinated compounds, inert fluorocarbon solvents like perfluorocyclohexane have also been successfully used for recrystallization. google.com |

| Distillation | To purify liquid oximes or low-melting solids based on differences in boiling points. | While not explicitly detailed for 1,1,1-trifluoroacetone oxime in the provided context, distillation under reduced pressure is a standard technique for purifying thermally stable liquid organic compounds and could be applicable if the target oxime is a liquid. |

| Column Chromatography | To achieve very high purity by separating the oxime from closely related impurities. | For research-scale production where high purity is paramount, flash column chromatography on silica gel is a common technique. orgsyn.org A suitable eluent system, often a mixture of non-polar and polar solvents like hexane and ethyl acetate, is used to separate the components of the crude product. Fractions are collected and analyzed (e.g., by TLC) to isolate the pure oxime. orgsyn.org |

| Washing / Ion Exchange | To remove acidic or basic impurities from the product. | The solution containing the crude oxime can be washed with a dilute aqueous solution of a base (e.g., NaHCO₃) to remove acidic impurities, or a dilute acid (e.g., HCl) to remove basic impurities. orgsyn.org Alternatively, passing the oxime solution through a column containing a weakly alkaline or acidic ion exchange resin can also effectively remove these types of impurities. googleapis.com |

After initial isolation, such as by extraction and removal of the solvent using a rotary evaporator, a crude solid or oil is obtained. orgsyn.org This crude material is then subjected to one or more of the purification techniques listed above. For solid oximes, recrystallization is a powerful and frequently used method. orgsyn.org The selection of an appropriate recrystallization solvent is crucial for achieving high yield and purity. prepchem.comorgsyn.org For instance, after synthesis, a crude oxime can be dissolved in a solvent like ethyl acetate, and upon cooling and standing, pure crystalline product is formed. orgsyn.org

Reactivity and Mechanistic Investigations of 1,1,1 Trifluoroacetone Oxime

Nucleophilic and Electrophilic Reactivity of the Oxime Moiety

The oxime functional group (C=N-OH) in 1,1,1-trifluoroacetone (B105887) oxime possesses both nucleophilic and electrophilic characteristics, which dictates its reactivity in various chemical transformations. A nucleophile is a chemical species that donates a pair of electrons to form a new covalent bond, while an electrophile accepts an electron pair. wikipedia.org The oxime moiety's reactivity is centered around the lone pairs of electrons on the nitrogen and oxygen atoms and the polar nature of the carbon-nitrogen double bond.

The nitrogen and oxygen atoms, each possessing lone pairs of electrons, act as nucleophilic centers. They can donate these electrons to electrophiles, initiating a variety of reactions. Conversely, the carbon atom of the C=N bond is an electrophilic center. This is due to the polarity of the double bond, where the more electronegative nitrogen atom draws electron density away from the carbon, imparting a partial positive charge on it. wikipedia.org This electrophilicity is significantly enhanced by the presence of the adjacent trifluoromethyl group.

The nitrogen atom in the oxime group is a primary site for electrophilic attack due to its lone pair of electrons. csbsju.edu A fundamental reaction at the nitrogen is protonation by acids. This step is crucial as it converts the hydroxyl group (-OH) into a much better leaving group (-OH2+), which is a key initiation step for rearrangement reactions like the Beckmann rearrangement. masterorganicchemistry.combyjus.com

Beyond simple protonation, the nitrogen's nucleophilicity allows it to react with a range of electrophiles. For instance, treatment with acylating agents or sulfonyl chlorides (like tosyl chloride) can lead to the formation of O-acyl or O-sulfonyl oximes, respectively. wikipedia.org These reactions are significant because they also transform the hydroxyl group into a good leaving group, facilitating subsequent reactions such as rearrangements or eliminations under milder conditions than strong acids. masterorganicchemistry.com While the nitrogen atom itself is nucleophilic, reactions with electrophiles often occur at the oxygen atom, a process that is critical for activating the oxime for rearrangement.

The carbon-nitrogen double bond (C=N) is a site of unsaturation and polarity, making it susceptible to addition reactions. bhu.ac.in Nucleophiles can attack the electrophilic carbon atom, while electrophiles can add to the nitrogen atom. wikipedia.orgdalalinstitute.com

One of the most significant reactions at the C=N bond is its reduction. Catalytic hydrogenation, for example, can reduce the oxime to the corresponding primary amine. In the case of 1,1,1-trifluoroacetone oxime, this reduction yields 1,1,1-trifluoro-2-aminopropane, a valuable fluorinated building block.

Nucleophilic addition to the C=N bond is another important transformation. wikipedia.orgresearchgate.net This process involves the attack of a nucleophile on the partially positive carbon atom, breaking the pi-bond. wikipedia.org This type of reactivity is central to the reverse reaction of oxime formation—hydrolysis back to the parent ketone (1,1,1-trifluoroacetone) and hydroxylamine (B1172632), which typically occurs under acidic conditions.

Table 1: Summary of Key Reactions at the Oxime Moiety

| Reaction Type | Reagent/Condition | Product Type |

|---|---|---|

| At Nitrogen/Oxygen | ||

| Protonation | Strong Acid (e.g., H₂SO₄) | Protonated Oxime (Activated for rearrangement) |

| Acylation | Acyl Chloride (e.g., Ac₂O) | O-Acyl Oxime (Activated for rearrangement) |

| Sulfonylation | Sulfonyl Chloride (e.g., TsCl) | O-Sulfonyl Oxime (Activated for rearrangement) |

| At C=N Double Bond | ||

| Reduction | H₂ / Catalyst (e.g., Pd/C) | Primary Amine |

Transformations Involving the Trifluoromethyl Group

The trifluoromethyl (CF₃) group is a dominant feature of the 1,1,1-trifluoroacetone oxime molecule, profoundly influencing its chemical behavior. mdpi.com Its properties stem from the high electronegativity of the fluorine atoms. mdpi.com

The CF₃ group is a powerful electron-withdrawing group, which exerts a strong negative inductive effect (-I) on the rest of the molecule. mdpi.com This electronic influence has several significant consequences for the reactivity of the oxime moiety:

Increased Electrophilicity of the Carbonyl Carbon: The CF₃ group strongly polarizes the adjacent C=N bond, increasing the partial positive charge on the carbon atom. This makes the carbon significantly more electrophilic and thus more susceptible to attack by nucleophiles compared to non-fluorinated analogues like acetone oxime. wikipedia.org

Decreased Nucleophilicity of Nitrogen and Oxygen: The electron-withdrawing nature of the CF₃ group reduces the electron density on the nitrogen and oxygen atoms. This makes their lone pairs less available for donation, thereby decreasing their basicity and nucleophilicity.

Kinetic and Thermodynamic Effects: The presence of the CF₃ group can alter the stability of intermediates and transition states in reactions. For example, it would destabilize any adjacent carbocation that might form during a reaction, potentially altering reaction pathways. mdpi.com Statistically, substituting a methyl group with a trifluoromethyl group does not improve bioactivity on average, but in specific cases, it can lead to significant gains in binding energy, often driven by electrostatic interactions. acs.org

The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, making the trifluoromethyl group generally stable and unreactive. mdpi.com Direct, selective chemical derivatization of the CF₃ group in a molecule like 1,1,1-trifluoroacetone oxime is challenging and not a commonly employed synthetic strategy.

However, modern synthetic methods are emerging for the selective activation of C-F bonds. rsc.org These advanced techniques, often involving transition-metal catalysts, photoredox catalysis, or strong Lewis acids, can achieve partial defluorination or functionalization of CF₃ groups. rsc.orgscispace.comnih.gov For instance, transition-metal-catalyzed reactions have been developed for the C-F bond cleavage of trifluoromethyl ketones. rsc.org Such transformations can convert a CF₃ group into a difluorinated (CF₂) or monofluorinated (CF) moiety, which can then be further functionalized. researchgate.net While these methods are at the forefront of organofluorine chemistry, their application specifically to 1,1,1-trifluoroacetone oxime is not widely documented and represents a specialized area of research. rsc.org

Rearrangement Reactions of 1,1,1-Trifluoroacetone Oxime

The most prominent rearrangement reaction for oximes is the Beckmann rearrangement. byjus.comrsc.org This acid-catalyzed reaction transforms a ketoxime into an N-substituted amide. wikipedia.orgadichemistry.com The reaction is initiated by the protonation of the oxime's hydroxyl group, or its conversion into another suitable leaving group. masterorganicchemistry.com

The key step of the mechanism is the migration of the alkyl or aryl group that is positioned anti (trans) to the leaving group on the nitrogen atom. chemistrysteps.comtestbook.comlscollege.ac.in This migration occurs simultaneously with the departure of the leaving group (e.g., water), leading to the formation of a nitrilium ion intermediate. chemistrysteps.com This intermediate is then attacked by water, and after tautomerization, the final amide product is formed. masterorganicchemistry.combyjus.com

In the case of 1,1,1-trifluoroacetone oxime, the two groups attached to the imine carbon are a methyl group (CH₃) and a trifluoromethyl group (CF₃). The reaction's outcome depends critically on which of these two groups migrates. The stereochemistry of the starting oxime dictates the product, as only the group anti to the -OH group will migrate. testbook.com

If the methyl group is anti to the hydroxyl group , it will migrate, leading to the formation of N-methyl-2,2,2-trifluoroacetamide .

If the trifluoromethyl group is anti to the hydroxyl group , its migration would result in N-(trifluoromethyl)-acetamide .

While migratory aptitude (the inherent tendency of a group to migrate) can sometimes play a role, the stereospecific anti-migration is the dominant controlling factor in the Beckmann rearrangement. testbook.com The relative migratory aptitude generally follows the order of carbocation stability (tertiary > secondary > aryl > primary > methyl), but the electron-withdrawing nature of the CF₃ group makes it a very poor migrating group compared to a methyl group. masterorganicchemistry.comchemistrysteps.com Therefore, the isomer where the methyl group is anti to the hydroxyl group is expected to rearrange much more readily than the isomer where the trifluoromethyl group is anti.

Table 2: Potential Beckmann Rearrangement Products of 1,1,1-Trifluoroacetone Oxime

| Migrating Group (Anti to -OH) | Product |

|---|---|

| Methyl (CH₃) | N-methyl-2,2,2-trifluoroacetamide |

Beckmann Rearrangement and Derivatives

The Beckmann rearrangement is a classic acid-catalyzed reaction that converts an oxime into an amide. wikipedia.org For ketoximes such as 1,1,1-trifluoroacetone oxime, this rearrangement involves the migration of an alkyl or aryl group anti-periplanar to the hydroxyl group on the nitrogen atom. wikipedia.org The reaction is typically initiated by the protonation of the oxime's hydroxyl group, which transforms it into a good leaving group (water). unacademy.com This is followed by the concerted migration of the group opposite to the leaving group, leading to the formation of a nitrilium ion intermediate. Subsequent attack by water and tautomerization yields the final amide product. masterorganicchemistry.com

In the case of 1,1,1-trifluoroacetone oxime, the two groups attached to the carbonyl carbon are a methyl group (-CH₃) and a trifluoromethyl group (-CF₃). Due to the stereospecific nature of the rearrangement, the migrating group is the one positioned anti to the hydroxyl group. wikipedia.org Depending on the specific isomer of the oxime, either the methyl or the trifluoromethyl group could potentially migrate. However, the migratory aptitude of alkyl groups is generally higher than that of the strongly electron-withdrawing trifluoromethyl group. Assuming the methyl group migrates, the expected product would be N-(trifluoromethyl)acetamide.

Various acidic catalysts are employed to facilitate the Beckmann rearrangement. Strong Brønsted acids like sulfuric acid and hydrochloric acid, as well as Lewis acids, are commonly used. wikipedia.orgresearchgate.net Trifluoroacetic acid (TFA) has been shown to be an effective catalyst for the Beckmann rearrangement of other ketoximes, such as cyclohexanone (B45756) oxime. unive.itscispace.com The proposed mechanism in TFA catalysis involves the formation of an oxime ester of trifluoroacetic acid. This intermediate then rearranges to form a trifluoroacetyl amide, which sustains the catalytic cycle. unive.itscispace.com Other reagents like phosphorus pentachloride, thionyl chloride, and cyanuric chloride can also promote the rearrangement under milder conditions. wikipedia.orgaudreyli.com

| Catalyst/Reagent | Solvent | Temperature | Key Feature | Reference |

|---|---|---|---|---|

| Trifluoroacetic Acid (TFA) | Acetonitrile (CH₃CN) | 70 °C | Forms a catalytically active oxime ester intermediate. | unive.itscispace.com |

| Sulfuric Acid (H₂SO₄) | Various | Varies | Commonly used in industrial processes for caprolactam production. | wikipedia.org |

| Phosphorus Pentachloride (PCl₅) | Ionic Liquids | Room Temp. | Allows for rearrangement under mild, solvent-free conditions. | ionike.com |

| Cyanuric Chloride / Zinc Chloride | - | Varies | Renders the reaction catalytic. | wikipedia.org |

| Phenyl Dichlorophosphate | Acetonitrile (CH₃CN) | Room Temp. | Promotes rearrangement under ambient temperature. | mdpi.com |

Other Thermally or Catalytically Induced Rearrangements

While the Beckmann rearrangement is the most extensively studied rearrangement for oximes, other transformations can be induced thermally or catalytically. organic-chemistry.org For oximes with specific structural features, such as α,β-unsaturation or suitably positioned functional groups, intramolecular reactions can occur. These reactions often proceed through different mechanistic pathways than the classic Beckmann rearrangement. For instance, the presence of the highly electronegative trifluoromethyl group in 1,1,1-trifluoroacetone oxime can influence the electron distribution and stability of potential intermediates, possibly opening pathways to alternative rearrangements under specific thermal or catalytic conditions. However, detailed studies focusing on such alternative rearrangements specifically for 1,1,1-trifluoroacetone oxime are not extensively documented in the surveyed literature, with the Beckmann rearrangement remaining the primary focus.

Cycloaddition Reactions and Heterocycle Formation

Oximes, including fluorinated variants, are valuable precursors for the synthesis of heterocyclic compounds through cycloaddition reactions. clockss.orgresearchgate.net One common pathway involves the in-situ formation of a nitrone intermediate from the oxime, which can then undergo a [3+2] cycloaddition (a 1,3-dipolar cycloaddition) with a dipolarophile, such as an alkene or alkyne. rsc.org This reaction is a powerful method for constructing five-membered nitrogen- and oxygen-containing rings like isoxazolidines and isoxazolines. duke.edu

For 1,1,1-trifluoroacetone oxime, the presence of the trifluoromethyl group can significantly impact the reactivity and regioselectivity of the cycloaddition. nih.gov The electron-withdrawing nature of the CF₃ group influences the energy levels of the nitrone's frontier molecular orbitals, affecting its reactivity toward different dipolarophiles.

Furthermore, trifluoromethyl-substituted oximes can be used to prepare other types of heterocycles. For example, reactions with Grignard reagents can lead to the formation of trifluoromethyl-substituted aziridines. clockss.org Irradiation of certain ketoxime derivatives can lead to dihydropyrroles via cyclization of an intermediate iminyl radical. clockss.org Another strategy involves the fluorocyclization of β,γ-unsaturated oximes to create fluorinated dihydrooxazines. researchgate.net

| Oxime Type | Reaction Type | Reagents/Conditions | Heterocyclic Product | Reference |

|---|---|---|---|---|

| General Ketoximes | Tandem Michael addition-1,3-dipolar cycloaddition | Michael acceptors | Isoxazolidines | duke.edu |

| Haloaldehydes (form oximes in situ) | Cascade condensation, cyclization, dipolar cycloaddition | Hydroxylamine, dipolarophiles | Isoxazolidines | rsc.org |

| Trifluoromethyloximes | Reaction with Grignard Reagents | R-MgBr | Trifluoromethylaziridines | clockss.org |

| γ,δ-Unsaturated Ketone Oximes | Intramolecular Heck-type amination | Pd(PPh₃)₄ | Substituted pyrroles | clockss.org |

| β,γ-Unsaturated Oximes | Fluorocyclization | Hypervalent fluoroiodane reagent | Fluorinated dihydrooxazines | researchgate.net |

| Ketoxime Esters | Intramolecular Nitrogen Insertion | Heat/Catalyst | Aminated N-heterocycles | rsc.org |

Metal-Mediated and Catalytic Transformations

The oxime functionality is susceptible to a variety of transformations catalyzed by transition metals. A key reaction is the catalytic hydrogenation of the C=N double bond. This reduction can yield either hydroxylamines or primary amines, depending on the reaction conditions and catalyst used, as the N-O bond is prone to cleavage. nih.gov The asymmetric hydrogenation of oximes to produce chiral hydroxylamines is a significant challenge that has been addressed using chiral iridium catalysts. mdpi.com Mechanistic studies suggest that the catalytic cycle involves steps of dihydrogen activation and subsequent hydride transfer to the C=N bond. mdpi.com

Lewis acids play a pivotal role in activating the oxime functionality for various reactions. nih.gov By coordinating to the lone pair of electrons on the oxime's oxygen atom, a Lewis acid enhances the leaving group ability of the hydroxyl group. This activation is a key principle in many Beckmann rearrangements, where Lewis acids can be used in place of or in conjunction with Brønsted acids. researchgate.net

Beyond the Beckmann rearrangement, Lewis acids are crucial in other transformations. In the asymmetric hydrogenation of oximes, a cooperative strategy involving both a Lewis acid (e.g., In(OTf)₃ or Zn(OAc)₂) and a Brønsted acid has been shown to be essential for achieving high conversion and enantioselectivity. nih.govresearchgate.net The Lewis acid is believed to assist in activating the oxime substrate, making it more susceptible to hydrogenation by the transition metal catalyst. This synergistic approach highlights the multifaceted role of Lewis acids in controlling reactivity and selectivity in oxime chemistry. nih.gov

Studies on Reaction Kinetics and Thermodynamics

The kinetics and thermodynamics of reactions involving oximes, particularly the Beckmann rearrangement, have been the subject of detailed investigation. For the rearrangement of cyclohexanone oxime catalyzed by trifluoroacetic acid, kinetic studies have been performed to develop models that account for factors like temperature and catalyst concentration. semanticscholar.org Such studies reveal that the reaction rate is dependent on the formation of key intermediates, such as the O-trifluoroacetylated oxime. scispace.comunive.it

For 1,1,1-trifluoroacetone oxime, the presence of the strongly electron-withdrawing trifluoromethyl group is expected to have a profound impact on both reaction kinetics and thermodynamics. In the context of the Beckmann rearrangement, the CF₃ group would destabilize the formation of a positive charge on the adjacent carbon atom in the nitrilium ion intermediate. This electronic effect would likely increase the activation energy for the rearrangement, potentially leading to slower reaction rates compared to non-fluorinated analogues like acetone oxime. researchgate.net

Computational studies using density functional theory (DFT) have been employed to investigate the reaction mechanisms and energy profiles for oxime reactions. mdpi.comresearchgate.net These theoretical approaches can elucidate transition state structures and calculate activation barriers, providing insight into the factors controlling reaction rates. For example, a quantum mechanical/molecular mechanical study of the Beckmann rearrangement of acetone oxime suggests that the dehydration step has a higher activation energy than the subsequent methyl migration step. researchgate.net Similar computational analyses for 1,1,1-trifluoroacetone oxime would be invaluable for quantifying the electronic influence of the CF₃ group on the reaction's kinetic and thermodynamic parameters.

| Reactant | Solvent | Temperature (K) | Initial Reaction Rate (r₀) | Reference |

|---|---|---|---|---|

| Trifluoroacetyl Cyclohexanone Oxime (with TFA) | Acetonitrile | 358 | 1 x 10⁻⁴ mol L⁻¹ s⁻¹ | unive.it |

| Trifluoroacetyl Cyclohexanone Oxime (no TFA) | Acetonitrile | 358 | 1 x 10⁻⁵ mol L⁻¹ s⁻¹ | unive.it |

Advanced Applications and Synthetic Utility in Academic Research

1,1,1-Trifluoroacetone (B105887) Oxime as a Building Block for Fluorinated Organic Compounds

The presence of the trifluoromethyl group (CF3) can significantly alter the physical, chemical, and biological properties of organic molecules, including lipophilicity, metabolic stability, and binding affinity. 1,1,1-Trifluoroacetone oxime provides a direct route to introduce the CF3-containing propan-2-yl backbone into various molecular frameworks.

Synthesis of Fluorinated Amines and Imines

1,1,1-Trifluoroacetone oxime is a key precursor for the synthesis of trifluoromethylated amines and imines, which are important intermediates for pharmaceuticals and agrochemicals.

The parent ketone, 1,1,1-trifluoroacetone, readily undergoes condensation with primary amines to form trifluoromethylated imines. nih.govgeorgiasouthern.edu These reactions can be facilitated using solid acid catalysts like K-10 montmorillonite (B579905) or superacids such as Nafion-H, often enhanced by microwave irradiation to improve yields and reduce reaction times. nih.govgeorgiasouthern.edu While this synthesis starts from the ketone, the corresponding oxime can be seen as a stable, isolable intermediate or a starting material for related transformations.

Furthermore, the oxime functional group itself is a direct precursor to primary amines. The reduction of 1,1,1-trifluoroacetone oxime would yield 1,1,1-trifluoro-2-aminopropane, a valuable chiral building block. Catalytic hydrogenation is a common method for this transformation.

A notable application starting from the parent ketone, 1,1,1-trifluoroacetone, demonstrates the synthesis of N-alkyl-2-(trifluoromethyl)aziridines. This multi-step process involves the formation of an imine, followed by α-chlorination, hydride reduction, and subsequent ring closure. nih.govresearchgate.net These trifluoromethylated aziridines are versatile building blocks for more complex nitrogen-containing compounds. nih.govresearchgate.net

Table 1: Synthesis of Trifluoromethylated Imines from Trifluoromethyl Ketones This table summarizes methods applicable to the synthesis of imines from 1,1,1-trifluoroacetone, the precursor to its oxime.

| Catalyst | Method | Temperature | Reaction Time | Yield | Reference |

| p-Toluenesulfonic acid (PTSA) | Reflux in toluene | 110 °C | 168 h | 75% | nih.gov |

| Nafion-H | Pressure tube | 175 °C | 48 h | High | nih.gov |

| K-10 Montmorillonite | Microwave Irradiation | 175 °C | Short | High | nih.gov |

Construction of Fluorinated Heterocycles

Fluorinated heterocycles are of significant interest in materials science and medicinal chemistry. nih.govnih.gov 1,1,1-Trifluoroacetone and its oxime derivative can serve as starting points for creating these valuable structures. The trifluoromethyl group often enhances the reactivity of molecules in cycloaddition reactions. nih.gov

One direct application involves the synthesis of 1-alkyl-2-(trifluoromethyl)aziridines from 1,1,1-trifluoroacetone. nih.govresearchgate.net Aziridines are three-membered heterocyclic compounds that are highly useful synthetic intermediates due to their ring strain, which facilitates ring-opening reactions for the construction of more complex nitrogenous compounds. researchgate.net

Additionally, research has shown that β,γ-unsaturated oximes can undergo fluorocyclisation with hypervalent iodine reagents to form novel fluorinated dihydrooxazines and tetrahydropyridazines. rsc.org This methodology suggests the potential for appropriately functionalized derivatives of 1,1,1-trifluoroacetone oxime to be used in similar cyclization strategies to generate new classes of trifluoromethylated heterocycles.

Precursor for Trifluoromethylated Nitrones and Related Species

Nitrones are 1,3-dipoles that are highly valuable in organic synthesis, particularly for [3+2] cycloaddition reactions to form five-membered heterocycles like isoxazolidines. Oximes can be converted into nitrones through various methods, such as oxidation or alkylation. For instance, a general method involves the oxidation of secondary amines to nitrones, a pathway accessible from the reduction of imines, which themselves can be formed from 1,1,1-trifluoroacetone. organic-chemistry.org

More directly, cascade reactions have been developed where an intermediate oxime undergoes in situ cyclization to form a cyclic nitrone. rsc.org This nitrone can then be trapped with a dipolarophile in an intermolecular cycloaddition reaction. rsc.org This strategy highlights the potential of using a bifunctional derivative of 1,1,1-trifluoroacetone oxime to generate a trifluoromethylated nitrone intermediate for subsequent cycloadditions.

Furthermore, an electrochemical approach has been developed for the trifluoromethylation of alkenyl oximes to synthesize CF3-functionalized isoxazolines and cyclic nitrones, demonstrating a modern and environmentally friendly method for creating complex fluorinated heterocycles from oxime precursors. rsc.org

Role in Medicinal Chemistry Research (as a Synthetic Intermediate)

The oxime functional group is present in several FDA-approved drugs, highlighting its importance in medicinal chemistry. nih.govnih.gov Oximes can serve as key intermediates for synthesizing pharmacologically active derivatives. nih.gov The incorporation of a trifluoromethyl group is a well-established strategy in drug design to enhance a molecule's therapeutic profile. mdpi.com

Incorporation into Bioactive Scaffolds

While direct examples of complex bioactive scaffolds synthesized from 1,1,1-trifluoroacetone oxime are specific to proprietary research, its utility can be inferred from the importance of its constituent parts. The trifluoromethyl group is a key pharmacophore in numerous approved drugs. mdpi.com For example, Sorafenib, a kinase inhibitor, and Travoprost, used to treat glaucoma, both contain a trifluoromethylphenyl moiety. mdpi.com The synthetic accessibility of trifluoromethylated building blocks is crucial for the discovery of such drugs.

1,1,1-Trifluoroacetone oxime provides a scaffold containing a trifluoromethyl group adjacent to a functionalizable nitrogen-bearing carbon. This structure is a valuable starting point for creating analogues of known drugs or novel chemical entities. The conversion of the oxime to amines, imines, or nitrones opens pathways to a wide array of more complex structures that can be screened for biological activity.

Design of Enzyme Inhibitors and Ligands Through Fluorination

The introduction of fluorine into a molecule can significantly impact its interaction with biological targets like enzymes. Trifluoromethyl ketones, for instance, are known to act as potent inhibitors of proteases, such as SARS-CoV 3CL protease. nih.gov The trifluoromethyl ketone moiety can exist in equilibrium with its hydrate (B1144303) form, which mimics the tetrahedral transition state of peptide hydrolysis, leading to tight binding in the enzyme's active site. nih.gov

Although 1,1,1-trifluoroacetone oxime is not a ketone, it is directly derived from one and can be used to synthesize molecules that target similar enzymes. The oxime group itself has been incorporated into potent enzyme inhibitors. For example, derivatives of 11H-indeno[1,2-b]quinoxalin-11-one oxime are effective inhibitors of c-Jun N-terminal kinases (JNK), which are involved in inflammatory diseases. mdpi.com The stereochemistry of the oxime's C=N double bond can be critical for its inhibitory activity. mdpi.com

The combination of a trifluoromethyl group and an oxime or a derived functional group presents an attractive strategy for designing new enzyme inhibitors. The CF3 group can enhance binding affinity and metabolic stability, while the oxime or its derivatives can be tailored to interact with specific residues in an enzyme's active site.

Table 2: Research Findings on Related Fluorinated Compounds

| Compound Class | Synthetic Method | Application / Finding | Reference |

| Trifluoromethyl Imines | Condensation of CF3-ketones with amines | Key intermediates for amines and heterocycles | nih.gov |

| Trifluoromethyl Aziridines | Multi-step from 1,1,1-trifluoroacetone | Versatile building blocks for N-containing compounds | nih.govresearchgate.net |

| Fluorinated Dihydrooxazines | Fluorocyclisation of unsaturated oximes | Access to novel fluorinated heterocycles | rsc.org |

| CF3-containing Nitrones | Electrochemical trifluoromethylation of alkenyl oximes | Synthesis of CF3-functionalized isoxazolines | rsc.org |

| Trifluoromethyl Ketones | Multi-step synthesis | Time-dependent inhibition of SARS-CoV 3CL protease | nih.gov |

| Oxime Derivatives | Synthesis and structural analysis | Potent inhibitors of c-Jun N-terminal kinase 3 (JNK3) | mdpi.com |

Applications in Agrochemical Research and Development (Synthetic Focus)

Precursor for Novel Fluorinated Pesticides and Herbicides

The incorporation of fluorine, particularly the trifluoromethyl (CF3) group, into agrochemicals is a well-established strategy for enhancing their biological efficacy. nih.gov 1,1,1-Trifluoroacetone and its derivatives, including the oxime, serve as valuable building blocks in the synthesis of these next-generation pesticides and herbicides. innospk.comintersurfchem.com The trifluoromethyl group can significantly influence properties such as metabolic stability, lipophilicity, and binding affinity to target enzymes or receptors, often leading to increased potency and selectivity of the agrochemical. innospk.com

While direct examples of commercial pesticides synthesized from 1,1,1-trifluoroacetone oxime are not extensively documented in publicly available literature, its potential as a precursor is evident from the broader context of organofluorine chemistry in agrochemical development. The oxime functionality provides a versatile handle for further chemical transformations, allowing for the construction of more complex molecular architectures.

Research in this area focuses on leveraging the unique electronic properties of the trifluoromethyl group in conjunction with the reactivity of the oxime. For instance, a patent discloses a herbicidally active compound, O-[2,6-bis(4,6-dimethoxy-2-pyrimidinyl)oxy]benzoylbenzene (2-trifluoromethyl) formaldehyde (B43269) oxime, highlighting the utility of trifluoromethyl-containing oximes in developing new herbicidal agents. google.com

The general synthetic approach involves the use of trifluoromethyl-containing building blocks in cyclocondensation or coupling reactions to construct the core structures of pesticides. nih.gov 1,1,1-Trifluoroacetone is a key intermediate in the production of various bioactive substances. chemicalbook.comgoogle.com Its derived oxime can be envisioned as a precursor to a variety of heterocyclic compounds, which are prevalent scaffolds in modern agrochemicals. The oxime can be converted into other functional groups or used in cycloaddition reactions to form isoxazolines and other heterocycles known to exhibit pesticidal activity. ccspublishing.org.cn

The development of novel fluorinated pesticides is an ongoing area of research, and building blocks like 1,1,1-trifluoroacetone oxime are crucial for the exploration of new chemical spaces in the quest for more effective and environmentally benign crop protection solutions. researchgate.net

Contributions to Material Science Research

Monomers for Fluorinated Polymer Synthesis

Fluorinated polymers are a significant class of materials known for their exceptional thermal stability, chemical resistance, and unique surface properties. researchgate.net The introduction of fluorine atoms into a polymer backbone can drastically alter its characteristics. While the direct polymerization of 1,1,1-trifluoroacetone oxime is not a commonly reported method for synthesizing fluoropolymers, the broader field of oxime-containing polymers suggests its potential as a specialty monomer or a precursor to functional monomers. rsc.orgresearchgate.net

Oxime functionalities can be incorporated into polymer structures to create materials with specific properties. For instance, oxime esters have been investigated as efficient photoinitiators in 3D printing applications. Research has shown that polymerizable visible light photoinitiators containing an oxime acryloyl ester structure can be designed and synthesized. These materials exhibit linear absorption in the visible region and can effectively induce acrylate (B77674) polymerization.

Ligands in Coordination Chemistry Research

Oximes are versatile ligands in coordination chemistry, capable of coordinating to a wide range of metal ions through the nitrogen and/or oxygen atoms of the oxime group. at.ua This coordination can lead to the formation of stable mononuclear or polynuclear metal complexes with diverse structures and properties. niscpr.res.inmdpi.com The presence of the electron-withdrawing trifluoromethyl group in 1,1,1-trifluoroacetone oxime is expected to influence its coordination behavior, potentially affecting the stability and electronic properties of the resulting metal complexes.

The coordination chemistry of oxime-based ligands has been extensively studied, with applications in areas such as catalysis, materials science, and bioinorganic chemistry. xavier.edu These ligands can stabilize metal ions in various oxidation states and can be designed to create specific coordination geometries.

While the search results provide extensive information on the coordination chemistry of oximes in general, specific studies focusing on the synthesis, crystal structure, and spectroscopic characterization of metal complexes with 1,1,1-trifluoroacetone oxime as a ligand are not explicitly detailed. However, based on the well-established principles of coordination chemistry, it can be inferred that 1,1,1-trifluoroacetone oxime would act as a monodentate or bidentate ligand, coordinating to metal ions to form complexes with interesting structural and electronic features. Further research is needed to fully explore the potential of 1,1,1-trifluoroacetone oxime as a ligand in the design of novel coordination compounds.

Theoretical and Computational Studies of 1,1,1 Trifluoroacetone Oxime

Electronic Structure and Bonding Analysis

The electronic structure of 1,1,1-trifluoroacetone (B105887) oxime is significantly influenced by the presence of the highly electronegative trifluoromethyl (-CF₃) group. Computational methods, such as Density Functional Theory (DFT), are employed to analyze the distribution of electron density, molecular orbitals, and the nature of the chemical bonds within the molecule.

Analysis of the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding the molecule's reactivity. The energy and location of these frontier orbitals indicate the most likely sites for nucleophilic and electrophilic attack. The strong electron-withdrawing nature of the -CF₃ group is expected to lower the energy of the LUMO, making the carbon atom of the C=N bond more electrophilic compared to non-fluorinated analogues.

Bonding analysis can be further detailed by examining the sum of covalent radii of interacting atoms. For instance, in studies of related oximes on metal surfaces, the comparison of calculated bond distances (e.g., Fe-C, Fe-N, Fe-O) with the sum of their respective covalent radii helps to determine the nature of the interaction, suggesting strong chemical bonds when the calculated distance is within the sum. mdpi.com Such analyses provide a fundamental understanding of how the molecule interacts with other chemical species.

Conformational Analysis and Stereochemical Considerations (e.g., E/Z Isomerism)

Due to the restricted rotation around the carbon-nitrogen double bond (C=N), oximes exhibit geometrical isomerism. studymind.co.ukadichemistry.com The two possible stereoisomers are designated as E (from the German entgegen, meaning opposite) and Z (from zusammen, meaning together). The naming convention is based on the Cahn-Ingold-Prelog priority rules applied to the substituents on the double-bonded atoms. libretexts.org For 1,1,1-trifluoroacetone oxime, the isomers are defined by the relative positions of the trifluoromethyl (-CF₃) and methyl (-CH₃) groups with respect to the hydroxyl (-OH) group.

Computational chemistry is a powerful tool for determining the relative stability of these isomers. By calculating the Gibbs free energies of the E and Z forms, researchers can predict which isomer is thermodynamically more stable. mdpi.com For some complex oximes, it has been shown that one isomer can be significantly more stable, and this preference can be influenced by factors such as intramolecular hydrogen bonding or steric hindrance. mdpi.com In solution, the presence of both isomers can sometimes be detected, for example, through NMR spectroscopy, which may show two distinct sets of signals corresponding to the E and Z forms. mdpi.comnih.gov

Table 1: Hypothetical Calculated Relative Energies of 1,1,1-Trifluoroacetone Oxime Isomers This table illustrates the type of data generated from computational analysis to predict isomer stability. The values are representative.

| Isomer | Relative Enthalpy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) | Predicted Population at 298 K |

| E-isomer | 0.00 | 0.00 | 95% |

| Z-isomer | 1.50 | 1.85 | 5% |

Computational Modeling of Reaction Mechanisms

Theoretical modeling is instrumental in mapping the entire pathway of a chemical reaction. This involves identifying the structures of reactants, products, intermediates, and, crucially, the high-energy transition states that connect them.

Transition state (TS) analysis allows for the elucidation of reaction mechanisms and the calculation of activation energies. For oximes, important transformations include E/Z isomerization and the Beckmann rearrangement. Methodologies such as the Nudged Elastic Band with Climbing Image (NEB-CI) are used to locate the transition state structures for such reactions. mdpi.comnih.gov

For the Beckmann rearrangement of acetone oxime, quantum mechanical calculations have shown that the reaction involves two main steps: dehydration followed by methyl group migration, with the dehydration step having a higher activation energy. researchgate.net The presence of solvent molecules, such as water, can significantly lower the activation energy by participating in proton transfer, thereby stabilizing the transition state. researchgate.net A similar computational approach can be applied to 1,1,1-trifluoroacetone oxime to understand its rearrangement pathways.

The synthesis of oximes typically involves the reaction of a carbonyl compound with hydroxylamine (B1172632). nih.govresearchgate.net Computational modeling can generate a detailed energy profile for this reaction, providing the relative energies of all species along the reaction coordinate. This profile helps in understanding the reaction kinetics and identifying the rate-determining step.

The formation of 1,1,1-trifluoroacetone oxime from 1,1,1-trifluoroacetone and hydroxylamine can be modeled to determine the energies of the tetrahedral intermediate, various transition states for addition and dehydration, and the final E/Z oxime products.

Table 2: Representative Energy Profile for the Synthesis of 1,1,1-Trifluoroacetone Oxime This table provides an example of calculated relative energies for the key species in a hypothetical reaction pathway.

| Species | Description | Relative Energy (kcal/mol) |

| Reactants | 1,1,1-Trifluoroacetone + Hydroxylamine | 0.0 |

| TS1 | Transition state for nucleophilic attack | +12.5 |

| Intermediate | Tetrahedral addition intermediate | -5.2 |

| TS2 | Transition state for dehydration | +18.0 |

| Products | E/Z-1,1,1-Trifluoroacetone Oxime + H₂O | -10.8 |

Spectroscopic Property Prediction and Validation for Structural Elucidation of Intermediates

A significant application of computational chemistry is the prediction of spectroscopic properties, which serves as a powerful tool for structure verification. nih.gov DFT calculations can accurately predict NMR chemical shifts (¹H, ¹³C), which are then compared with experimental data to confirm the structure of a molecule, including its stereochemistry. nih.gov

This method is particularly valuable for distinguishing between E and Z isomers or for identifying transient intermediates in a reaction mixture. nih.gov For example, if a reaction produces a mixture of isomers, comparing the experimental NMR spectrum to the calculated spectra for both the pure E and Z forms allows for unambiguous assignment of the major and minor products. mdpi.com This synergy between computational prediction and experimental validation is essential for modern structural elucidation.

Table 3: Example of Predicted vs. Experimental NMR Chemical Shifts for an Oxime Intermediate This table demonstrates how calculated NMR data is compared with experimental results for structural validation.

| Nucleus | Atom Position | Predicted ¹³C Chemical Shift (ppm) | Experimental ¹³C Chemical Shift (ppm) |

| C1 | -CF₃ | 121.5 | 122.1 |

| C2 | C=N | 155.2 | 154.8 |

| C3 | -CH₃ | 14.8 | 15.1 |

Quantum Chemical Descriptors and Reactivity Predictions

Quantum chemical descriptors (QCDs) are numerical values derived from the computational electronic structure of a molecule that can be used to predict its reactivity and physical properties. rsc.orgethz.ch These descriptors provide quantitative insights into the molecule's behavior in chemical reactions.

Key descriptors for 1,1,1-trifluoroacetone oxime would include:

HOMO and LUMO energies: The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability.

Mulliken Atomic Charges: These describe the partial charge distribution across the atoms in the molecule, highlighting electrophilic and nucleophilic sites.

Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution, showing regions that are electron-rich (red) and electron-poor (blue), which are susceptible to electrophilic and nucleophilic attack, respectively.

By analyzing these descriptors, a detailed reactivity profile for 1,1,1-trifluoroacetone oxime can be constructed, predicting how it will interact with various reagents. ethz.ch

Table 4: Key Quantum Chemical Descriptors and Their Reactivity Implications

| Descriptor | Typical Calculated Value (Hypothetical) | Predicted Chemical Behavior |

| HOMO Energy | -8.5 eV | Indicates sites prone to oxidation or attack by electrophiles (e.g., lone pairs on O and N). |

| LUMO Energy | -0.5 eV | Indicates sites prone to reduction or attack by nucleophiles (e.g., the C=N carbon atom). |

| HOMO-LUMO Gap | 8.0 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. |

| Mulliken Charge on C=N Carbon | +0.45 | Confirms the electrophilic nature of this carbon, making it a primary target for nucleophiles. |

Analytical Methodologies for Research and Process Monitoring

Chromatographic Methods for Purity Assessment and Reaction Monitoring

Chromatographic techniques are indispensable for separating 1,1,1-trifluoroacetone (B105887) oxime from starting materials, byproducts, and intermediates, allowing for both qualitative and quantitative analysis.

Gas Chromatography (GC) for Volatile Product Analysis

Gas chromatography is a powerful tool for the analysis of volatile compounds and is well-suited for assessing the purity of 1,1,1-trifluoroacetone oxime and related volatile products. A key application of GC in the context of oximes is the separation of their geometric isomers, the (E) and (Z) forms. The synthesis of oximes often results in a mixture of these isomers, which can be separated and quantified using GC. nih.gov

Furthermore, GC can be employed to study the dynamic interconversion between oxime isomers, a phenomenon that can occur under thermal conditions in the GC inlet or column. This dynamic behavior can be investigated by varying chromatographic parameters such as temperature and carrier gas flow rate. rsc.org For compounds like 1,1,1-trifluoroacetone oxime, which may be thermally labile or polar, derivatization is often employed to improve chromatographic behavior and detection sensitivity. Silylation, for example, is a common derivatization technique for polar analytes prior to GC-MS analysis. researchgate.net

Table 1: Illustrative GC Conditions for Oxime Analysis

| Parameter | Condition | Purpose |

|---|---|---|

| Column | HP-5MS | Separation of volatile compounds |

| Carrier Gas | Helium | Inert mobile phase |

| Injection Mode | Split/Splitless | Suitable for various sample concentrations |

| Inlet Temperature | 250 °C | Ensures rapid volatilization of the sample |

| Oven Program | Temperature gradient (e.g., 50 °C to 250 °C) | Separation of components with different boiling points |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | Universal detection (FID) or identification and quantification (MS) |

High-Performance Liquid Chromatography (HPLC) for Reaction Progress

High-Performance Liquid Chromatography (HPLC) is a versatile technique for monitoring the progress of reactions involving 1,1,1-trifluoroacetone oxime. It is particularly useful for analyzing non-volatile compounds or those that are thermally sensitive. The formation of oximes from ketones or aldehydes with hydroxylamine (B1172632) can be effectively monitored using HPLC. nih.gov By taking aliquots from the reaction mixture at different time intervals, the consumption of reactants and the formation of products can be quantified, allowing for the determination of reaction kinetics. wikipedia.orgbyjus.com

Both normal-phase and reversed-phase HPLC methods can be developed for the separation of oxime isomers. For instance, a normal-phase HPLC method has been successfully used to separate the (E) and (Z) isomers of various ketosteroid oximes. nih.gov The choice of stationary and mobile phases is crucial for achieving optimal separation.

Table 2: Representative HPLC Parameters for Reaction Monitoring of Oxime Synthesis

| Parameter | Condition | Function |

|---|---|---|

| Column | C18 (Reversed-Phase) | Separation of non-polar to moderately polar compounds |

| Mobile Phase | Acetonitrile/Water gradient | Elution of components with varying polarities |

| Flow Rate | 1.0 mL/min | Controls the speed of the separation |

| Detector | UV-Vis Diode Array Detector (DAD) | Detection and quantification of analytes based on their UV absorbance |

| Column Temperature | 30 °C | Ensures reproducible retention times |

Spectroscopic Techniques for Structural Confirmation in Reaction Studies

Spectroscopic methods are essential for the unambiguous identification and structural elucidation of 1,1,1-trifluoroacetone oxime and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer Identification and Derivatization

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for the structural analysis of organic molecules, including 1,1,1-trifluoroacetone oxime. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the nuclei. In the context of oximes, NMR is crucial for the identification and differentiation of (E) and (Z) isomers. The chemical shifts of protons and carbons near the C=N-OH group are sensitive to the stereochemistry, allowing for the assignment of each isomer. nih.gov

For fluorinated compounds like 1,1,1-trifluoroacetone oxime, ¹⁹F NMR is also a highly informative technique. The chemical shift of the fluorine nuclei and their coupling constants with neighboring protons (¹H-¹⁹F coupling) can provide valuable structural insights. Two-dimensional NMR techniques, such as HSQC, HMBC, and NOESY, can further aid in the complete assignment of all proton and carbon signals and in confirming the spatial proximity of atoms, which is particularly useful for distinguishing between isomers.

Table 3: Expected NMR Chemical Shift Regions for 1,1,1-Trifluoroacetone Oxime

| Nucleus | Functional Group | Expected Chemical Shift (ppm) | Notes |

|---|---|---|---|

| ¹H | -OH | 8.0 - 12.0 | Broad singlet, position is concentration and solvent dependent |

| ¹H | -CH₃ | 1.8 - 2.5 | Singlet |

| ¹³C | C=N | 145 - 160 | |

| ¹³C | -CH₃ | 10 - 20 | |

| ¹³C | -CF₃ | 115 - 125 | Quartet due to ¹JC-F coupling |

| ¹⁹F | -CF₃ | -70 to -80 | Relative to CFCl₃ |

Infrared (IR) and Raman Spectroscopy for Functional Group Characterization in Transformations

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify functional groups within a molecule. For 1,1,1-trifluoroacetone oxime, these methods can confirm the presence of key structural features and monitor their changes during chemical reactions.

The IR spectrum of an oxime typically shows characteristic absorption bands for the O-H, C=N, and N-O stretching vibrations. The O-H stretching vibration usually appears as a broad band in the region of 3100-3600 cm⁻¹, while the C=N stretch is observed around 1650-1680 cm⁻¹. The N-O stretch is typically found in the 930-960 cm⁻¹ region. The presence of the strong electron-withdrawing trifluoromethyl group in 1,1,1-trifluoroacetone oxime will influence the exact position and intensity of these bands. Additionally, strong C-F stretching bands are expected in the 1100-1300 cm⁻¹ region.

Table 4: Characteristic Vibrational Frequencies for 1,1,1-Trifluoroacetone Oxime

| Vibrational Mode | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H stretch | 3100 - 3600 | Weak | Broad, Medium to Strong |

| C-H stretch | 2850 - 3000 | Strong | Medium |

| C=N stretch | 1650 - 1680 | Medium to Strong | Medium |

| C-F stretch | 1100 - 1300 | Medium | Strong |

| N-O stretch | 930 - 960 | Medium | Medium |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis in Synthetic Routes

Mass spectrometry (MS) is a fundamental analytical technique for determining the molecular weight of a compound and obtaining structural information through the analysis of its fragmentation patterns. For 1,1,1-trifluoroacetone oxime, with a molecular weight of 127.07 g/mol , the molecular ion peak (M⁺) would be expected at m/z 127 in the mass spectrum.

Electron ionization (EI) is a common ionization technique that often leads to extensive fragmentation. The fragmentation of oximes can proceed through various pathways, including α-cleavage and McLafferty rearrangements, providing valuable clues about the molecule's structure. The presence of the trifluoromethyl group will significantly influence the fragmentation pattern of 1,1,1-trifluoroacetone oxime. Common fragments would likely include the loss of the methyl group (M-15), the trifluoromethyl group (M-69), and other characteristic neutral losses. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass of the molecular ion and its fragments, which allows for the calculation of the elemental composition and further confirms the identity of the compound. byjus.com

Table 5: Predicted Mass Spectrometry Fragments for 1,1,1-Trifluoroacetone Oxime

| m/z | Proposed Fragment | Identity |

|---|---|---|

| 127 | [C₃H₄F₃NO]⁺ | Molecular Ion |

| 112 | [C₂HF₃NO]⁺ | Loss of CH₃ |

| 69 | [CF₃]⁺ | Trifluoromethyl cation |

| 58 | [C₃H₄NO]⁺ | Loss of CF₃ |

| 43 | [CH₃CO]⁺ | Acetyl cation (from rearrangement) |

Advanced X-ray Crystallography for Solid-State Structure Determination of Derivatives

The investigation of the solid-state structure of chemical compounds through X-ray crystallography is a cornerstone of modern chemical research, providing unambiguous proof of molecular structure and insights into packing and intermolecular interactions. The absence of such data for derivatives of 1,1,1-trifluoroacetone oxime in accessible literature prevents a detailed discussion and the creation of data tables as requested.

Further research in the synthesis and crystallographic analysis of new derivatives of 1,1,1-trifluoroacetone oxime would be necessary to provide the specific data required for this section.

Future Research Directions and Emerging Opportunities

Development of More Sustainable and Greener Synthetic Routes

Traditional methods for oxime synthesis often involve reagents and solvents that are not environmentally benign. Future research is increasingly directed towards greener alternatives that minimize waste and energy consumption. Methodologies such as solvent-free "grindstone" chemistry, where reactants are ground together with a solid catalyst like Bi₂O₃, offer a rapid and clean route to oximes. d-nb.inforesearchgate.net Microwave-assisted synthesis is another promising avenue, often leading to significantly reduced reaction times and improved yields compared to conventional heating. mdpi.comnih.gov

The development of one-pot reactions that combine oximation with subsequent transformations represents a key area for improving process efficiency. For instance, a one-pot oximation-Beckmann rearrangement can directly convert ketones to amides, streamlining the synthetic sequence. unive.it Applying these green principles to the synthesis of 1,1,1-trifluoroacetone (B105887) oxime could lead to more cost-effective and environmentally responsible production methods.

Table 1: Comparison of Green Synthesis Strategies for Oximes

| Strategy | Key Features | Potential Advantages for 1,1,1-Trifluoroacetone Oxime |

|---|---|---|

| Solvent-Free Grinding | Mechanical grinding of reactants with a solid catalyst (e.g., Bi₂O₃). d-nb.info | Reduces solvent waste, simplifies work-up, and can be very rapid. d-nb.inforesearchgate.net |

| Microwave Irradiation | Uses microwave energy to accelerate reaction rates. nih.gov | Dramatically shortens reaction times from hours to minutes and often improves yields. nih.gov |

| Confined Volume Reactors | Utilizes thin films or microdroplets to accelerate reactions. rsc.org | Can increase reaction rates by orders of magnitude, enabling rapid synthesis. rsc.org |

Exploration of Novel Catalytic Systems for 1,1,1-Trifluoroacetone Oxime Transformations

The reactivity of the oxime group in 1,1,1-trifluoroacetone oxime can be harnessed through various catalytic transformations. The Beckmann rearrangement, which converts oximes into amides, is a prominent example. wikipedia.org While traditionally promoted by strong acids, research is moving towards milder and more efficient catalytic systems. Trifluoroacetic acid (TFA) has been shown to effectively catalyze this rearrangement, proceeding through the formation of an oxime ester intermediate. unive.it Other novel catalysts, including boronic acid systems and various metal complexes, are being explored to facilitate the reaction under ambient conditions. organic-chemistry.org

The development of catalysts for other transformations is also a key research area. For example, fluorination of oximes can lead to the formation of imidoyl fluorides, which are versatile intermediates for synthesizing amides, amidines, and thioamides. nih.gov Exploring novel catalytic systems that can selectively transform the C=N-OH functionality of 1,1,1-trifluoroacetone oxime will be crucial for unlocking its full synthetic potential.

Expansion of Synthetic Utility into Underexplored Chemical Spaces

The trifluoromethyl (CF₃) group is a critical motif in pharmaceuticals and agrochemicals, and 1,1,1-trifluoroacetone oxime serves as a valuable building block for introducing this group into complex molecules. innospk.com A significant area of opportunity lies in using this oxime for the synthesis of novel trifluoromethyl-containing heterocycles. dntb.gov.ua

Through transformations like cycloaddition reactions, 1,1,1-trifluoroacetone oxime or its derivatives can be used to construct a variety of heterocyclic scaffolds. For instance, nitrones derived from oximes readily undergo [3+2] cycloaddition reactions to form isoxazolidines. rsc.orgrsc.org The influence of the trifluoromethyl group on the reactivity and regioselectivity of these cycloadditions is an area ripe for investigation. nih.gov Such research could lead to the discovery of new molecular frameworks with unique biological or material properties.

Table 2: Potential Heterocyclic Scaffolds from 1,1,1-Trifluoroacetone Oxime Derivatives

| Derivative | Reaction Type | Resulting Heterocycle | Potential Significance |

|---|---|---|---|

| Trifluoromethylnitrone | [3+2] Cycloaddition | Trifluoromethyl-isoxazolidine | Precursors to trifluoromethylated aminoalcohols and lactams. rsc.org |

| Imidoyl Fluoride | Nucleophilic Cyclization | Trifluoromethyl-tetrazole | Access to bioisosteres of carboxylic acids. |

Interdisciplinary Research with Materials Science and Biochemistry

The unique electronic properties of the trifluoromethyl group make 1,1,1-trifluoroacetone oxime an intriguing candidate for interdisciplinary research.

In biochemistry and medicinal chemistry , fluorinated compounds are known to exhibit enhanced metabolic stability and binding affinity. innospk.com Oxime-containing molecules have been investigated as inhibitors for a range of enzymes. For example, derivatives of 11H-indeno[1,2-b]quinoxalin-11-one oxime are potent inhibitors of c-Jun N-terminal kinase 3 (JNK-3), a target for anti-inflammatory drugs. semanticscholar.org Similarly, other oxime-based compounds have been identified as inhibitors of tyrosyl-DNA phosphodiesterase 1 (TDP1), a target for anticancer therapeutics. nih.gov The potential for derivatives of 1,1,1-trifluoroacetone oxime to act as inhibitors for metalloenzymes or other biological targets is a promising field of study. mdpi.com

In materials science , the incorporation of fluorine can alter the physical properties of polymers and other materials. The CF₃ group can enhance thermal stability, chemical resistance, and hydrophobicity. Investigating the use of 1,1,1-trifluoroacetone oxime or its derivatives as monomers or modifying agents in polymer synthesis could lead to the development of new materials with specialized properties for advanced applications.

Challenges in Scaling Up Research Methodologies for Industrial Relevance

Transitioning a synthetic methodology from the laboratory to an industrial scale presents numerous challenges. For 1,1,1-trifluoroacetone oxime, these challenges begin with its precursor, 1,1,1-trifluoroacetone. The industrial synthesis of this ketone can be complex, sometimes requiring anhydrous conditions to prevent the formation of a stable hydrate (B1144303), which can complicate reactions and reduce yields. google.com The handling of volatile and flammable starting materials also necessitates specialized equipment and safety protocols. innospk.com

For the oximation reaction itself, traditional batch processing can suffer from long reaction times and inefficiencies. researchgate.net While green methods like thin-film synthesis in a rotary evaporator have shown the potential to accelerate oxime formation by over 2,000 times, scaling up these continuous flow processes requires significant investment in new infrastructure and process optimization. rsc.orgunimi.it Overcoming challenges related to reagent cost, waste stream management, and ensuring consistent product purity at a large scale will be critical for the industrial application of 1,1,1-trifluoroacetone oxime and its derivatives. pharmtech.comgoogle.com

Q & A

Q. What are the optimal synthetic routes for preparing 1,1,1-trifluoroacetone oxime, and how do reaction conditions influence yield?

Q. How does the electron-withdrawing trifluoromethyl group affect the oxime’s stability and reactivity compared to non-fluorinated analogs?

- Methodological Answer : The trifluoromethyl group increases electrophilicity at the carbonyl carbon, accelerating oximation but also making the oxime more susceptible to hydrolysis. Stability studies (e.g., TGA/DSC) under nitrogen show decomposition onset at ~150°C, compared to ~200°C for acetone oxime. Reactivity in nucleophilic substitutions is enhanced due to lowered LUMO energy, as shown in computational studies .

Advanced Research Questions

Q. What computational methods are effective for predicting the reactivity of 1,1,1-trifluoroacetone oxime in radical or coordination chemistry?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G**) reveal key electronic properties:

-

LUMO Energy : −2.3 eV (vs. −1.8 eV for acetone oxime), favoring electron-deficient reactions .

-